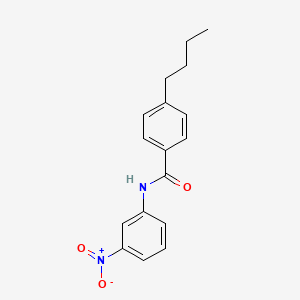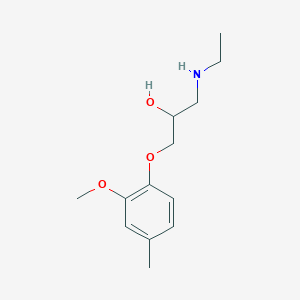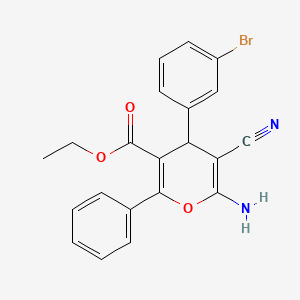![molecular formula C32H24N10O4S2 B11543469 N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}](/img/structure/B11543469.png)
N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(3,3’-ジメトキシビフェニル-4,4’-ジイル)ビス{2-[(6-アミノ-3,5-ジシアノピリジン-2-イル)スルファニル]アセトアミド}は、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、メトキシ基で置換され、アミノ基とジシアノピリジニル基を含むアセトアミド部分に結合したビフェニルコアを特徴としています。そのユニークな構造により、さまざまな化学反応に関与することができ、研究の対象となっています。
準備方法
合成経路と反応条件
N,N’-(3,3’-ジメトキシビフェニル-4,4’-ジイル)ビス{2-[(6-アミノ-3,5-ジシアノピリジン-2-イル)スルファニル]アセトアミド}の合成は、通常、複数のステップで構成されます。
ビフェニルコアの形成: ビフェニルコアは、3,3’-ジメトキシビフェニルと適切なボロン酸誘導体との鈴木カップリング反応によって合成できます。
アセトアミド基の導入: アセトアミド基は、求核置換反応によって導入されます。この反応では、ビフェニルコアが2-ブロモアセトアミドと反応します。
アミノ基とジシアノピリジニル基の結合: 最終段階は、中間生成物と6-アミノ-3,5-ジシアノピリジンを適切な条件下で反応させて目的化合物を得る工程です。
工業的製造方法
この化合物の工業的製造は、同様の合成経路に従いますが、収率と純度を最適化して大規模に行われます。これには、連続フローリアクターや自動合成システムを使用し、一貫した生産を実現することが含まれる場合があります。
化学反応の分析
反応の種類
N,N’-(3,3’-ジメトキシビフェニル-4,4’-ジイル)ビス{2-[(6-アミノ-3,5-ジシアノピリジン-2-イル)スルファニル]アセトアミド}は、次のようなさまざまな化学反応を起こすことができます。
酸化: メトキシ基は、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。
還元: ニトロ基は、アミンに還元される可能性があります。
置換: アセトアミド基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムやクロム酸などの試薬を酸性条件下で使用する。
還元: 炭素上のパラジウムを用いた触媒水素化または水素化ホウ素ナトリウムを用いた化学的還元。
置換: アミンやチオールなどの求核剤を塩基性条件下で使用する。
主な生成物
酸化: アルデヒドまたはカルボン酸の生成。
還元: 一級アミンの生成。
置換: 置換アセトアミドの生成。
科学研究への応用
N,N’-(3,3’-ジメトキシビフェニル-4,4’-ジイル)ビス{2-[(6-アミノ-3,5-ジシアノピリジン-2-イル)スルファニル]アセトアミド}は、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 特定のタンパク質や酵素と相互作用する能力から、生化学プローブとしての可能性が調査されています。
医学: 抗がん活性や抗炎症活性など、潜在的な治療効果について探求されています。
産業: 特定の電子特性や光学特性を持つ高度な材料の開発に利用されています。
科学的研究の応用
2-[(6-AMINO-3,5-DICYANOPYRIDIN-2-YL)SULFANYL]-N-(4’-{2-[(6-AMINO-3,5-DICYANOPYRIDIN-2-YL)SULFANYL]ACETAMIDO}-3,3’-DIMETHOXY-[1,1’-BIPHENYL]-4-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
N,N’-(3,3’-ジメトキシビフェニル-4,4’-ジイル)ビス{2-[(6-アミノ-3,5-ジシアノピリジン-2-イル)スルファニル]アセトアミド}の作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。化合物の構造により、活性部位やアロステリック部位に結合し、標的タンパク質の活性を調節することができます。この相互作用は、特定の生化学的経路の阻害または活性化につながり、観察される生物学的効果に寄与します。
類似化合物との比較
類似化合物
N,N’-(3,3’-ジメトキシビフェニル-4,4’-ジイル)ビス{2-[(6-アミノ-3,5-ジシアノピリジン-2-イル)スルファニル]アセトアミド}: 特定の置換パターンと官能基により、ユニークな存在となっています。
エチルアセト酢酸: アセトアミド基が含まれている点では似ていますが、構造と反応性では大きく異なります.
独自性
N,N’-(3,3’-ジメトキシビフェニル-4,4’-ジイル)ビス{2-[(6-アミノ-3,5-ジシアノピリジン-2-イル)スルファニル]アセトアミド}の独自性は、官能基とビフェニルコアの組み合わせにあり、これにより、研究と産業におけるさまざまな用途の可能性を秘めた特定の反応性を実現しています。
特性
分子式 |
C32H24N10O4S2 |
|---|---|
分子量 |
676.7 g/mol |
IUPAC名 |
2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-[4-[4-[[2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanylacetyl]amino]-3-methoxyphenyl]-2-methoxyphenyl]acetamide |
InChI |
InChI=1S/C32H24N10O4S2/c1-45-25-9-17(3-5-23(25)39-27(43)15-47-31-21(13-35)7-19(11-33)29(37)41-31)18-4-6-24(26(10-18)46-2)40-28(44)16-48-32-22(14-36)8-20(12-34)30(38)42-32/h3-10H,15-16H2,1-2H3,(H2,37,41)(H2,38,42)(H,39,43)(H,40,44) |
InChIキー |
BAZZGSARONWVFG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)CSC3=C(C=C(C(=N3)N)C#N)C#N)OC)NC(=O)CSC4=C(C=C(C(=N4)N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-Cycloheptylidene-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11543387.png)
![2,4-dibromo-6-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11543395.png)

![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11543402.png)

![N-[4-(4-{2-[4-(4-Acetamidophenoxy)phenyl]propan-2-YL}phenoxy)phenyl]acetamide](/img/structure/B11543410.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)](/img/structure/B11543412.png)

![4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11543440.png)

![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11543447.png)
![Ethyl {4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]phenoxy}acetate](/img/structure/B11543455.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11543477.png)

